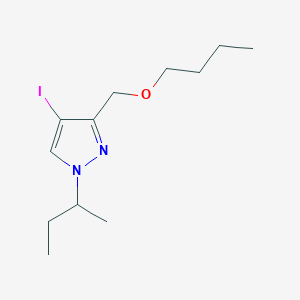![molecular formula C14H12N4O2S2 B2867019 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide CAS No. 865657-84-7](/img/structure/B2867019.png)
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is an organic compound with the molecular formula C14H12N4O2S2 . It belongs to the class of organic compounds known as aminobenzenesulfonamides, which are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring . The compound has a molecular weight of 332.4 .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.497±0.06 g/cm3 and a predicted boiling point of 609.9±65.0 °C .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors and Ocular Hypertension
Compounds such as Aminozolamide (6-amino-2-benzothiazolesulfonamide), derived from ethoxzolamide, have been researched for their application as carbonic anhydrase inhibitors, particularly in the context of lowering intraocular pressure (IOP) in conditions like ocular hypertension. Studies have demonstrated that when delivered in a gel formulation, aminozolamide effectively reduces IOP in rabbits, primates, and humans, highlighting the significance of drug delivery vehicles in enhancing the drug's efficacy at the active site (Lewis, Schoenwald, & Barfknecht, 1988; Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
Gastroprotective Effects
Research into ebrotidine, a derivative characterized by its high receptor affinity and gastroprotective effect, has shown promising results in preventing gastroduodenal lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that ebrotidine exhibits a non-competitive inhibitory action on carbonic anhydrase I and II, which plays a central role in HCl secretion in the stomach, thus preventing mucosal lesions caused by NSAIDs (Puscas, Puscas, & Coltău, 1997).
Anticancer Research
The investigation of histone deacetylase inhibitors, such as MS-275 (3-pyridylmethyl N-{4-[(2-aminophenyl)carbamoyl]benzyl}carbamate), for their potential in cancer therapy has also been significant. MS-275 has undergone pharmacokinetic studies to evaluate its oral uptake and safety, demonstrating dose-dependent increases in pharmacokinetic variables and showing partial remissions in patients with advanced solid malignancies and lymphomas. This research underscores the compound's potential in cancer therapy (Gore et al., 2008).
Mecanismo De Acción
While the specific mechanism of action for 4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide is not provided in the retrieved sources, sulfonamides in general are known to inhibit carbonic anhydrase and dihydropteroate synthetase, making them effective in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Propiedades
IUPAC Name |
4-amino-N-(4-thiophen-2-ylpyrimidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c15-10-3-5-11(6-4-10)22(19,20)18-14-16-8-7-12(17-14)13-2-1-9-21-13/h1-9H,15H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQAXPDQPGDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2866938.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)
![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)


![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)

![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)



